molecular formula C49H83NO5 B12573209 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate CAS No. 593280-04-7

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate

Cat. No.: B12573209
CAS No.: 593280-04-7
M. Wt: 766.2 g/mol
InChI Key: XGSIPLJBLMXAEE-UHFFFAOYSA-N
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Description

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is a complex organic compound with the molecular formula C49H83NO5 This compound is characterized by the presence of an aminophenyl group attached to a benzoate moiety, which is further substituted with three dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the dodecyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl 3,4,5-tris(octyloxy)benzoate
  • 4-Aminophenyl 3,4,5-tris(hexyloxy)benzoate
  • 4-Aminophenyl 3,4,5-tris(methoxy)benzoate

Uniqueness

Compared to similar compounds, 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is unique due to its longer dodecyloxy chains, which can significantly influence its physical and chemical properties. These longer chains can enhance the compound’s solubility in nonpolar solvents and its ability to form stable self-assembled structures, making it particularly useful in material science and nanotechnology applications.

Properties

CAS No.

593280-04-7

Molecular Formula

C49H83NO5

Molecular Weight

766.2 g/mol

IUPAC Name

(4-aminophenyl) 3,4,5-tridodecoxybenzoate

InChI

InChI=1S/C49H83NO5/c1-4-7-10-13-16-19-22-25-28-31-38-52-46-41-43(49(51)55-45-36-34-44(50)35-37-45)42-47(53-39-32-29-26-23-20-17-14-11-8-5-2)48(46)54-40-33-30-27-24-21-18-15-12-9-6-3/h34-37,41-42H,4-33,38-40,50H2,1-3H3

InChI Key

XGSIPLJBLMXAEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

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